4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole
Description
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole (molecular formula: C₂₀H₁₉N₃O₄S; molecular weight: 397.45 g/mol) is a heterocyclic molecule featuring a thiazole core fused with a 2,3-dihydro-1,4-benzodioxin moiety and a (3,4-dimethoxybenzylidene)hydrazinyl substituent . The compound’s structure combines electron-rich aromatic systems (benzodioxin and dimethoxybenzylidene) with a polar hydrazone linker, suggesting applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to planar, conjugated systems .
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H19N3O4S/c1-24-16-5-3-13(9-18(16)25-2)11-21-23-20-22-15(12-28-20)14-4-6-17-19(10-14)27-8-7-26-17/h3-6,9-12H,7-8H2,1-2H3,(H,22,23)/b21-11+ |
InChI Key |
LGPWYAMQKHORAH-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl hydrazine . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with hydrazines and thiazole moieties. The synthetic pathways often utilize a combination of condensation reactions and cyclization techniques to yield the desired thiazole derivative. For example, a study indicated that derivatives of 2,3-dihydrobenzo[1,4]dioxin were synthesized and screened for enzyme inhibitory potential against targets relevant to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Biological Activities
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Research has shown that derivatives containing the benzodioxin structure exhibit significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical in glucose metabolism and neurotransmission, respectively. Inhibitors of α-glucosidase can help manage blood sugar levels in diabetic patients .
Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities. The presence of the benzodioxin moiety is believed to contribute to radical scavenging abilities, which can mitigate oxidative stress associated with various diseases .
Therapeutic Implications
The therapeutic implications of this compound are broad:
- Diabetes Management : Due to its α-glucosidase inhibitory activity, it holds promise for the development of new antidiabetic agents that can help control postprandial blood glucose levels.
- Neuroprotection : The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's Disease by enhancing cholinergic transmission .
Case Study 1: Enzyme Inhibition Profile
In a study published in Brazilian Journal of Pharmaceutical Sciences, several derivatives were synthesized from 2,3-dihydrobenzo[1,4]dioxin-6-amine. These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited promising inhibitory activity, suggesting their potential as therapeutic agents for diabetes and Alzheimer's disease .
Case Study 2: Antioxidant Activity Assessment
Another study focused on evaluating the antioxidant properties of similar benzodioxin derivatives. The results showed significant radical scavenging activity in vitro, indicating that these compounds could be beneficial in preventing oxidative damage in cells .
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Thiazole Derivatives
Key Observations :
- Electron Effects : The target compound’s dimethoxy groups (electron-donating) contrast with nitro/chloro substituents in ’s derivatives, which may alter redox properties or binding affinities .
- Stereochemistry : Unlike PytH·ClO4 (), which has a pyridine-ethylidene group enabling metal coordination, the target compound’s dimethoxybenzylidene group prioritizes hydrogen bonding and π-π interactions .
- Benzodioxin Role : The 2,3-dihydro-1,4-benzodioxin subunit (shared with ’s compound) is associated with improved metabolic stability compared to simple benzene rings, as the oxygen atoms reduce lipophilicity .
Key Observations :
Key Observations :
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antiproliferative effects, and other relevant pharmacological properties.
Chemical Structure
The compound features a complex structure comprising a thiazole ring and a benzodioxin moiety, linked through a hydrazine derivative. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies have shown that derivatives of benzodioxin compounds can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the pathophysiology of diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells .
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells .
Enzyme Inhibition Studies
A study focused on synthesizing new sulfonamide derivatives containing benzodioxane moieties reported their inhibitory potential against α-glucosidase and acetylcholinesterase. The results indicated that specific structural modifications could enhance enzyme inhibition, suggesting a promising avenue for therapeutic development .
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated using various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in Jurkat cells (a model for T-cell leukemia), with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism was linked to increased DNA fragmentation and modulation of apoptotic pathways .
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| Jurkat | 341.4 | Induction of apoptosis |
| Vero Cells | 3185 | Lower sensitivity compared to Jurkat |
Antioxidant Activity
The antioxidant capacity was assessed using standard assays such as DPPH and ABTS. Although specific data for this compound were not available, related compounds showed promising results in scavenging free radicals, which is crucial in preventing oxidative damage associated with cancer progression .
Case Studies
Several case studies have highlighted the potential applications of similar compounds in treating neurodegenerative diseases and cancers.
- Neuroprotective Effects : In models simulating Alzheimer's disease, compounds with similar structures have been shown to inhibit acetylcholinesterase effectively, leading to increased acetylcholine levels and improved cognitive function .
- Cancer Therapy : A study on arylidene compounds indicated their capability to reverse multidrug resistance in cancer cells, enhancing the efficacy of standard chemotherapy regimens .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:
- Step 1 : Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with hydrazine hydrate to form the hydrazine intermediate.
- Step 2 : Reaction with 3,4-dimethoxybenzaldehyde under reflux in ethanol to generate the hydrazone moiety.
- Step 3 : Cyclization with thiourea or thiosemicarbazide in the presence of iodine or HCl to form the thiazole ring.
Characterization is performed via IR (C=N stretch at ~1600 cm⁻¹), ¹H NMR (benzodioxin protons at δ 4.2–4.5 ppm; hydrazinyl proton at δ 8.1–8.3 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Key signals include the benzodioxin methylene protons (δ 4.2–4.5 ppm, multiplet), methoxy groups (δ 3.8–3.9 ppm, singlet), and the thiazole C-H (δ 7.5–7.7 ppm). The (E)-hydrazone proton appears as a singlet at δ 8.1–8.3 ppm.
- ¹³C NMR : Benzodioxin carbons (δ 60–70 ppm), aromatic carbons (δ 110–150 ppm), and thiazole C-2 (δ 165–170 ppm).
- IR : Absence of NH₂ stretches (confirming cyclization) and presence of C=N (~1600 cm⁻¹) and C-S (~680 cm⁻¹) bonds.
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matched to the theoretical molecular weight .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Use the agar diffusion method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Measure inhibition zones and compare to standard drugs like ciprofloxacin .
- Cytotoxicity Assays : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxy with nitro or halogen groups) and compare bioactivity.
- Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II). Validate via in vitro enzyme inhibition assays.
- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with activity trends .
Q. How can contradictory data in biological activity between studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., inoculum size, incubation time) across labs. Use CLSI guidelines for antimicrobial testing.
- Purity Verification : Analyze compound purity via HPLC (>95%) to rule out impurities affecting results.
- Orthogonal Assays : Confirm activity using multiple methods (e.g., broth microdilution alongside agar diffusion) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) using emulsion-solvent evaporation.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the hydrazone moiety, which cleave in physiological conditions .
Q. How can computational methods predict the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to calculate proton affinity and identify susceptible sites (e.g., hydrazone NH).
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis or LC-MS. Correlate experimental half-lives with computational predictions .
Q. What mechanistic insights can be gained from studying its interaction with bacterial membranes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
